2-Acetoxy-4'-ethylbenzophenone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-4’-ethylbenzophenone typically involves the acetylation of 4’-ethylbenzophenone. One common method is the reaction of 4’-ethylbenzophenone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods
In industrial settings, the production of 2-Acetoxy-4’-ethylbenzophenone may involve large-scale acetylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems ensures consistent product quality and efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Acetoxy-4’-ethylbenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Compounds with different functional groups replacing the acetoxy group.
Scientific Research Applications
2-Acetoxy-4’-ethylbenzophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 2-Acetoxy-4’-ethylbenzophenone involves its interaction with molecular targets such as enzymes or receptors. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can then interact with biological molecules. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A parent compound with similar structural features but lacking the acetoxy and ethyl groups.
4’-Methylbenzophenone: Similar to 2-Acetoxy-4’-ethylbenzophenone but with a methyl group instead of an ethyl group.
2-Hydroxy-4’-ethylbenzophenone: Similar structure but with a hydroxy group instead of an acetoxy group.
Uniqueness
2-Acetoxy-4’-ethylbenzophenone is unique due to the presence of both the acetoxy and ethyl groups, which confer specific chemical properties and reactivity. These functional groups make it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
IUPAC Name |
[2-(4-ethylbenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-3-13-8-10-14(11-9-13)17(19)15-6-4-5-7-16(15)20-12(2)18/h4-11H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKIPKHWYIDLOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641579 |
Source
|
Record name | 2-(4-Ethylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37135-48-1 |
Source
|
Record name | 2-(4-Ethylbenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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